molecular formula C9H13NO2S B13037718 (R)-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate

(R)-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate

Cat. No.: B13037718
M. Wt: 199.27 g/mol
InChI Key: LGPQWLMSYBEAFC-MRVPVSSYSA-N
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Description

“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” is a chiral compound with the following structural formula:

(R)-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate\text{this compound} This compound

This compound belongs to the class of amino acid derivatives and contains an amino group, a carboxylic acid group, and a thiophene ring. It is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes:: The synthesis of “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” involves several steps. One common synthetic route includes the following reactions:

  • Thiophene Ring Formation: : Thiophene-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester of the thiophene carboxylic acid.

  • Chiral Resolution: : The racemic mixture of the methyl ester is resolved into its enantiomers using chiral chromatography or other methods.

  • Amide Formation: : The ®-enantiomer is selectively converted into the amide by reacting it with ammonia or an amine.

Industrial Production:: Large-scale production of this compound typically involves optimized synthetic routes, efficient resolution techniques, and purification processes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiophene ring can undergo oxidation using reagents like m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions::
  • Thiophene ring oxidation: m-chloroperbenzoic acid, mild conditions.
  • Carbonyl reduction: LiAlH₄, anhydrous conditions.
  • Nucleophilic substitution: Various amines or nucleophiles, appropriate solvents.

Major Products:: The major products depend on the specific reaction conditions and starting materials. Examples include the sulfoxide, sulfone, and amide derivatives.

Scientific Research Applications

    Medicinal Chemistry: “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” may serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Materials Science: The thiophene moiety contributes to its electronic properties, making it useful in organic electronics.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example, in drug design, it may interact with specific protein targets, modulating cellular pathways.

Comparison with Similar Compounds

“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” shares similarities with other thiophene-containing compounds, but its unique stereochemistry sets it apart.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-7(5-13-6)4-8(10)9(11)12-2/h3,5,8H,4,10H2,1-2H3/t8-/m1/s1

InChI Key

LGPQWLMSYBEAFC-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=CS1)C[C@H](C(=O)OC)N

Canonical SMILES

CC1=CC(=CS1)CC(C(=O)OC)N

Origin of Product

United States

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